molecular formula C7H4Cl3NO3 B129103 Triclopyr CAS No. 55335-06-3

Triclopyr

Cat. No. B129103
CAS RN: 55335-06-3
M. Wt: 256.5 g/mol
InChI Key: REEQLXCGVXDJSQ-UHFFFAOYSA-N
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Description

Triclopyr is an organic compound in the pyridine group that is used as a systemic foliar herbicide and fungicide . It is used to control broadleaf weeds while leaving grasses and conifers unaffected or to control rust diseases on crops .


Synthesis Analysis

Triclopyr has been co-synthesized through a one-pot solvothermal reaction . Another synthesis method involves a reaction with methyl 2-[(3,5,6-trichloropyridin-2-yl)oxy]acetate with water and sodium hydroxide at 80 - 85°C for 4 hours .


Molecular Structure Analysis

The compound C18H16Cl6N2O6 crystallizes in the monoclinic crystal system, P21/c space group with unit-cell parameters: a = 4.9615 (2) Å, b = 30.9297 (14) Å, c = 15.9155 (10) Å, β = 91.466 (4)° and Z = 4 .


Chemical Reactions Analysis

Triclopyr ethyl ester has been co-synthesized through a one-pot solvothermal reaction and the crystal structure has been determined by single crystal X-ray structure analysis . The compound is further assembled into a network structure via rich Cl⋯Cl halogen bond interactions .


Physical And Chemical Properties Analysis

Triclopyr has a chemical formula of C7H4Cl3NO3 . It has a molar mass of 256.46 g·mol−1 . It appears as a fluffy solid with a melting point of 148 to 150 °C . It has a solubility in water of 440 mg/L and in acetone of 989 g/kg . Its acidity (pKa) is 2.68 .

Scientific Research Applications

Impact on Soil Communities

Triclopyr is a widely used herbicide for controlling woody plants. Its effects on soil microorganisms were studied in soils invaded by Acacia dealbata Link. The study found that triclopyr application changed the structure of soil bacterial communities but not fungal communities. Additionally, fungal diversity increased in plots sprayed with triclopyr five months after application, indicating an impact on soil ecology (Souza-Alonso, Guisande, & González, 2015).

Photocatalyzed Degradation in Aquatic Systems

Triclopyr's non-biodegradability poses a risk to aquatic systems. A study explored the use of Au-loaded titania as a heterogeneous catalyst for the ozone-facilitated photocatalyzed degradation and mineralization of Triclopyr. This method achieved 100% degradation of Triclopyr in water in 2 hours, highlighting a potential approach for removing Triclopyr from aquatic environments (Maddila et al., 2015).

Environmental Fate

Triclopyr has limited mobility and low to medium persistence in soil. It dissipates through photolysis, plant metabolism, and microbial degradation, reducing the risk of groundwater contamination. This was supported by field leaching and groundwater monitoring data across several U.S. states (Cessna, Grover, & Waite, 2002).

Extraction from Environmental Samples

A study on the extraction of Triclopyr residue from soil, sediment, and water samples used various solid-phase extraction (SPE) sorbents and solvents. The research aimed at improving the recovery of Triclopyr for analysis, with Cromabond®H+/OH column and 0.6 M KOH found most suitable for sample clean-up (Tayeb et al., 2017).

Control of Bramble Without Harming Young Trees

Research on the application of Triclopyr during the winter dormant season demonstrated its effectiveness in controlling bramble (Rubus fruticosus L. agg.) without damaging young tree seedlings or other non-target vegetation. This suggests its potential use in forestry management (Willoughby, Harmer, Morgan, & Peace, 2013).

Aquatic Fate in Whole-Pond Treatments

A study on the aquatic fate of Triclopyr in whole-pond applications found that its half-lives in water ranged from 5.9 to 7.5 days. This study, conducted across various sites in the USA, indicated consistent degradation and dissipation rates of Triclopyr and its metabolites in different aquatic environments (Petty et al., 2001).

Safety And Hazards

Triclopyr is of low to moderate acute toxicity in mammals . It can be hazardous to humans if it gets in the eyes, so always wear safety goggles when handling and follow product directions exactly . It is slightly irritating to the eyes, nonirritating to the skin, and causes skin sensitization .

Future Directions

Triclopyr is a man-made herbicide used to control both broadleaf and woody plants . It was first registered in 1979 for use in forestry and it is used in both agricultural and non-agricultural settings . Certain products may have limited use for campsites, roadside applications, and some ornamental lawns . Always read the label for your product’s use sites and instructions .

properties

IUPAC Name

2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid
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InChI

InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13)
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InChI Key

REEQLXCGVXDJSQ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
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Molecular Formula

C7H4Cl3NO3
Record name TRICLOPYR
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DSSTOX Substance ID

DTXSID0032497
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Molecular Weight

256.5 g/mol
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Physical Description

Colorless or white solid; [ICSC], WHITE OR COLOURLESS FLUFFY CRYSTALS.
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Boiling Point

290 °C /decomposes/
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Solubility

In water, 440 mg/L at 25 °C, In acetone = 989 g/kg; in 1-octanol = 307 g/kg, In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L), Solubility in water, g/100ml at 25 °C: 0.04 (none)
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Density

1.85 g/cu cm at 21 °C, 1.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Pressure

0.00000126 [mmHg], 1.26X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Product Name

Triclopyr

Color/Form

Fluffy solid, Fluffy, colorless solid

CAS RN

55335-06-3
Record name Triclopyr
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Record name Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-
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Record name [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid
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Melting Point

150.5 °C, 148-150 °C
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Synthesis routes and methods

Procedure details

To 450 ml of a stirred solution of Garlon 3A (triethylamine salt of 3,5,6-trichloro-2-pyridyloxyacetic acid), 250 ml concentrated hydrochloric acid was added with stirring. A precipitate formed. The mixture was diluted to 1500 ml with water. The precipitate was filtered, washed with water, pressed dried and then dried inside the hood to give 176 g of the above-identified product as a beige solid.
[Compound]
Name
stirred solution
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
AJ Cessna, R Grover, DT Waite - Reviews of Environmental Contamination …, 2002 - Springer
Triclopyr, a postemergence herbicide, was first reported in 1975 by Byrd and coworkers. It is a selective systemic herbicide that is rapidly absorbed by the foliage and roots of plants; for …
Number of citations: 21 link.springer.com
CH Douglass, SJ Nissen, PJ Meiman… - Rangeland Ecology & …, 2016 - Elsevier
… The highest triclopyr rate was 3.92 kg ai ha − 1 , which corresponds to twice the typical … the triclopyr concentration used in degradation studies. We selected these imazapyr and triclopyr …
Number of citations: 22 www.sciencedirect.com
KD Getsinger, EG Turner, JD Madsen… - … Rivers: Research & …, 1997 - Wiley Online Library
… and 4‐ha cove plot were treated with the herbicide triclopyr at application rates of 2·5 and 1·… triclopyr dissipation rates were also calculated (river, t 1/2 =19 h); cove, t 1/2 =53 h). Triclopyr …
Number of citations: 107 onlinelibrary.wiley.com
RW Bovey, SG Whisenant - Rangeland Ecology & …, 1991 - journals.uair.arizona.edu
… The activity of triclopyr was not enhanced by addition of clopyralid. In the field, … triclopyr were usually more effective than either herbicide applied alone. Addition of 0.14 kg/ha of triclopyr …
Number of citations: 19 journals.uair.arizona.edu
RD Ranft, SS Seefeldt, M Zhang, DL Barnes - Weed Technology, 2010 - cambridge.org
… was enough triclopyr in the … triclopyr to be the herbicidal triclopyr acid. These methods, when analyzed together with a dose–response curve, offer a more complete picture of triclopyr …
Number of citations: 24 www.cambridge.org
M Bartels, C Brown, G Chung, M Chan, C Terry… - Regulatory Toxicology …, 2020 - Elsevier
… metabolism studies show that triclopyr is well absorbed from … Triclopyr is highly bound to protein in rat, dog and human … showed that net renal transport of triclopyr is in the direction of …
Number of citations: 10 www.sciencedirect.com
MD Netherland, KD Getsinger - 1992 - erdc-library.erdc.dren.mil
… triclopyr CET relatio~ships for E.urasian watermilfoil control. Therefore, the obJective of this study was to examine the effect of triclopyr … for the use of triclopyr in hydrodynamic systems. …
Number of citations: 95 erdc-library.erdc.dren.mil
S Antunes-Kenyon, G Kennedy - Massachusetts Department of …, 2004 - eaglelake1.org
The purpose of this report is to review the environmental fate and toxicity of the pesticide active ingredient, Triclopyr, when formulated for aquatic weed control. While triclopyr has been …
Number of citations: 4 eaglelake1.org
DG Petty, JG Skogerboe, KD Getsinger… - Pest Management …, 2001 - Wiley Online Library
… following triclopyr applications. Results of these studies were comparable to those of triclopyr … of triclopyr and its metabolites are similar in representative systems throughout the USA. …
Number of citations: 21 onlinelibrary.wiley.com
RW Bovey, RE Meyer - Weed Science, 1981 - cambridge.org
… Triclopyr was usually more phytotoxic to corn, oat, grain sorghum, … triclopyr and 3,6-dichloropicolinic acid caused greater injury to peanuts than did 2,4,5-T; whereas, 2,4,5-T and triclopyr …
Number of citations: 25 www.cambridge.org

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